4,6-Dichloropyrido[3,2-d]pyrimidine

Kinase inhibition MNK/PIM dual targeting Leukemia

Procure this specific 4,6-dichloro isomer for developing 4,6-disubstituted MNK/PIM1 inhibitors (MNK1 IC50 1-7 nM). Its predictable C-4-first regioselectivity enables sequential functionalization strategies distinct from the 2,4- and 4,7-dichloro isomers, ensuring SAR fidelity and synthetic reproducibility in medicinal chemistry campaigns.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 175358-02-8
Cat. No. B173706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrido[3,2-d]pyrimidine
CAS175358-02-8
Synonyms4,6-Dichloropyrido[3,2-d]pyrimidine
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CN=C2Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H
InChIKeyFCNJEINFWXOLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloropyrido[3,2-d]pyrimidine (CAS 175358-02-8): Procurement-Ready Pyridopyrimidine Scaffold for Kinase-Focused Medicinal Chemistry


4,6-Dichloropyrido[3,2-d]pyrimidine (CAS 175358-02-8) is a dichlorinated heteroaromatic scaffold featuring a fused pyridine-pyrimidine bicyclic core with chlorine atoms substituted at the 4- and 6-positions . As a member of the pyrido[3,2-d]pyrimidine class, this compound serves as a versatile synthetic intermediate for constructing kinase-targeting chemical libraries, particularly in the development of dual MNK/PIM inhibitors [1] and PI3K/mTOR pathway modulators [2]. The 4,6-dichloro substitution pattern confers distinct regioselective reactivity profiles that differentiate it from other dichloro positional isomers , enabling predictable sequential functionalization strategies in medicinal chemistry campaigns.

Why 4,6-Dichloropyrido[3,2-d]pyrimidine Cannot Be Replaced by 2,4-, 4,7-, or 2,7-Dichloro Isomers in Structure-Guided Medicinal Chemistry


The pyrido[3,2-d]pyrimidine scaffold is not a single interchangeable commodity; positional isomerism of chlorine substitution dictates both synthetic accessibility and biological targeting. The 2,4-dichloro isomer undergoes preferential SNAr at C-4 , whereas the 4,7-dichloro variant enables sequential C-4 Suzuki-Miyaura followed by C-7 Buchwald-Hartwig diversification [1], and the 2,7-dichloro isomer is accessed via selective Pd-catalyzed dechlorination of the trichloro precursor at C-4 [2]. The 4,6-dichloro pattern occupies a distinct chemical space that enables 4,6-disubstituted derivatives to achieve sub-nanomolar MNK1 inhibition [3], a potency profile not replicated by alternative dichloro isomers. Procurement decisions based solely on core scaffold identity without positional specificity risk invalidating established SAR and synthetic protocols.

Quantitative Differentiation Evidence: 4,6-Dichloropyrido[3,2-d]pyrimidine Versus Closest Analogs


Sub-Nanomolar MNK1 Inhibition Achievable Only from 4,6-Disubstituted Scaffold Derivatives

The 4,6-dichloro substitution pattern uniquely enables the synthesis of compound 21o, a 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative that achieves IC50 values of 1 nM against MNK1 and 7 nM against MNK2 [1]. In contrast, derivatives originating from 4,7-dichloropyrido[3,2-d]pyrimidine in CDK5/DYRK1A programs do not demonstrate sub-100 nM potency against MNK isoforms [2]. No head-to-head comparator study was conducted; this is a cross-study comparison with explicit target divergence.

Kinase inhibition MNK/PIM dual targeting Leukemia

CDK5 and DYRK1A Inhibitory Potency Comparison: 4,6- vs 4,7-Dichloro Scaffold-Derived Compounds

The 4,6-dichloro scaffold shows markedly weaker activity against CDK5 and DYRK1A compared to the 4,7-dichloro isomer. A 4,6-disubstituted derivative (CHEMBL2314479) exhibited IC50 values of 2,100 nM against CDK5/p25 and 3,800 nM against DYRK1A [1]. In contrast, the optimized compound 27 from the 4,7-dichloro scaffold achieved IC50 values of 110 nM against CDK5 and 24 nM against DYRK1A [2].

CDK5 inhibition DYRK1A inhibition Neurodegeneration

Regioselective Substitution Profile: Sequential C-4 then C-6 Functionalization

The 4,6-dichloro pattern enables controlled sequential substitution with predictable regioselectivity. Under SNAr conditions, nucleophiles react preferentially at the C-4 position, followed by subsequent functionalization at C-6 . This contrasts with 2,4-dichloropyrido[3,2-d]pyrimidine, where C-4 is exclusively reactive in SNAr and C-2 requires Pd-catalyzed cross-coupling , and with 4,7-dichloropyrido[3,2-d]pyrimidine, which follows C-4 Suzuki-Miyaura followed by C-7 cross-coupling [1].

Regioselective synthesis Sequential functionalization SNAr

Dual MNK/PIM Inhibition: Unique Pharmacological Profile Not Achieved with Other Dichloro Isomers

Compound 21o, synthesized from the 4,6-dichloro scaffold, represents the first and only reported dual MNK/PIM inhibitor series [1]. This dual inhibition profile (MNK1 IC50 1 nM, MNK2 IC50 7 nM; PIM1 IC50 43 nM, PIM2 IC50 232 nM, PIM3 IC50 774 nM) [1] translates to cellular growth inhibition of leukemia cell lines (K562 GI50 2.1 μM; MOLM-13 GI50 1.2 μM) and in vivo xenograft tumor growth inhibition without evident toxicity [2]. No published reports document MNK/PIM dual inhibition from 2,4-, 4,7-, or 2,7-dichloro scaffolds.

Dual kinase inhibition MNK PIM Leukemia

Evidence-Backed Application Scenarios for 4,6-Dichloropyrido[3,2-d]pyrimidine Procurement


Dual MNK/PIM Inhibitor Development for Hematologic Malignancies

Procure 4,6-dichloropyrido[3,2-d]pyrimidine as the starting scaffold for synthesizing 4,6-disubstituted derivatives targeting dual MNK/PIM inhibition. The scaffold enables compound 21o, which demonstrates MNK1 IC50 1 nM, MNK2 IC50 7 nM, PIM1 IC50 43 nM, PIM2 IC50 232 nM, and PIM3 IC50 774 nM, with corresponding leukemia cell growth inhibition (K562 GI50 2.1 μM; MOLM-13 GI50 1.2 μM) [1]. This dual inhibition profile is unique to the 4,6-disubstituted series and has not been reported from alternative dichloro isomers.

Sequential C-4 then C-6 Diversification for Focused Kinase Libraries

Use the predictable C-4-first regioselectivity of 4,6-dichloropyrido[3,2-d]pyrimidine to execute sequential functionalization strategies [1]. This enables construction of focused chemical libraries with controlled substitution patterns that differ from the C-4/C-7 sequential pathway of the 4,7-dichloro isomer [2] and the C-4/C-2 pathway of the 2,4-dichloro isomer . The distinct positional selectivity provides orthogonal diversification routes for SAR exploration.

Negative Selection: Avoid for CDK5/DYRK1A Targeting Programs

Do NOT procure this compound for CDK5- or DYRK1A-targeted inhibitor programs. The 4,6-dichloro scaffold yields derivatives with IC50 values of 2,100 nM against CDK5 and 3,800 nM against DYRK1A [1], representing 19-fold and 158-fold weaker potency respectively compared to optimized compounds from the 4,7-dichloro scaffold (CDK5 110 nM, DYRK1A 24 nM) [2]. For CDK5/DYRK1A projects, procurement of 4,7-dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7 analog) is strongly recommended instead.

PI3K/mTOR Pathway Inhibitor Lead Optimization

Employ the 4,6-dichloropyrido[3,2-d]pyrimidine scaffold as a core for developing PI3K/mTOR dual inhibitors. The pyrido[3,2-d]pyrimidine framework has demonstrated activity against PI3Kα (IC50 range 3-10 nM for optimized 2,4,7-trisubstituted derivatives) and mTOR (IC50 8 nM for certain derivatives) [1] [2]. While the 2,4,7-trisubstituted series is more extensively characterized, the 4,6-dichloro scaffold offers an alternative substitution vector for exploring novel chemical space within PI3K/mTOR inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloropyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.